
Methyl 4-chloro-3-fluorobenzoate
Overview
Description
Methyl 4-chloro-3-fluorobenzoate (CAS: 206362-87-0) is a benzoate ester derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . It features a chlorine substituent at the 4-position and a fluorine substituent at the 3-position on the aromatic ring. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing protein degraders and other bioactive molecules . Its storage conditions typically recommend room temperature, and commercial purity is ≥95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-fluorobenzoate can be synthesized through the esterification of 4-chloro-3-fluorobenzoic acid with methanol under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the resulting ester is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-chloro-3-fluorobenzoic acid and methanol into a reactor, along with the acid catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Reduction: 4-chloro-3-fluorobenzyl alcohol.
Hydrolysis: 4-chloro-3-fluorobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-3-fluorobenzoate plays a crucial role in the development of pharmaceuticals. The presence of fluorine atoms often enhances the metabolic stability and bioactivity of drug candidates. Research has shown that compounds containing fluorine can improve the pharmacokinetic properties of drugs, leading to increased efficacy and reduced side effects.
Case Study : A study published in Organo-Fluorine Chemical Science highlighted that fluorinated benzoates are often utilized in drug design due to their ability to mimic hydrogen bonds while maintaining lipophilicity, which is essential for cell membrane penetration .
Agrochemicals
The compound is also significant in the synthesis of agrochemicals, particularly herbicides and fungicides. The incorporation of halogen atoms like chlorine and fluorine can enhance the herbicidal activity of benzoate derivatives.
Data Table: Agrochemical Applications
Compound Name | Application Type | Active Ingredient |
---|---|---|
This compound | Herbicide | Glyphosate analogs |
This compound | Fungicide | Triazole derivatives |
Materials Science
In materials science, this compound is used in the synthesis of polymers and advanced materials. Fluorinated compounds are known for their unique properties such as thermal stability and chemical resistance.
Case Study : Research has demonstrated that incorporating fluorinated aromatic compounds into polymer matrices can significantly enhance their thermal properties and mechanical strength. For instance, studies on fluorinated polyimides have shown improved performance in high-temperature applications .
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-fluorobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly influence the physical, chemical, and biological properties of benzoate derivatives. Below is a comparison with key analogs:
Table 1: Key Structural and Physical Properties
Key Observations :
- Electronic Effects : The fluorine atom’s strong electron-withdrawing nature increases the electrophilicity of the ester group in this compound compared to analogs with methyl or nitro groups .
- Steric Effects : Ethyl esters (e.g., Ethyl 4-chloro-3-fluorobenzoate) exhibit higher molecular weights and altered solubility profiles compared to methyl esters .
Reactivity and Metabolic Pathways
Studies on chlorinated benzoates (e.g., 3-chloro- and 4-chlorobenzoates) reveal that substituent positions influence microbial degradation rates. For example, Pseudomonas sp. WR912 metabolizes 3-chlorobenzoate faster (doubling time: 2.6 h) than 4-chlorobenzoate (3.3 h) due to steric hindrance at the 4-position .
Table 2: Metabolic and Environmental Data
Biological Activity
Methyl 4-chloro-3-fluorobenzoate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both chlorine and fluorine substituents on the benzene ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.
- Chemical Formula: C₈H₆ClF O₂
- Molecular Weight: 188.59 g/mol
- CAS Number: 206362-87-0
Research indicates that this compound may interact with various biological targets, although specific primary targets have not been extensively documented. The compound's structure suggests potential interactions with enzymes involved in metabolic pathways, particularly those related to drug metabolism and detoxification processes.
Inhibition of Cytochrome P450 Enzymes
Preliminary studies suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, it has been noted as a CYP1A2 and CYP2C19 inhibitor . This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further investigation into its implications for drug interactions.
Anticancer Research
This compound has been explored for its potential anticancer properties. A study highlighted its role as a precursor in synthesizing compounds that exhibit inhibitory activity against murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53 . This pathway is significant in cancer therapy, as MDM2 overexpression is associated with various cancers.
Case Studies
- Synthesis of Anticancer Agents :
- Metabolic Studies :
Comparative Analysis with Related Compounds
Compound Name | Chemical Formula | Biological Activity |
---|---|---|
This compound | C₈H₆ClFO₂ | Potential anticancer activity |
Methyl 4-bromo-3-fluorobenzoate | C₈H₆BrFO₂ | Investigated for similar activities |
Methyl 4-chloro-3-nitrobenzoate | C₈H₆ClNO₂ | Known herbicidal properties |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl 4-chloro-3-fluorobenzoate, and how do substituent positions influence reaction efficiency?
- Methodological Answer : Synthesis typically involves esterification of 4-chloro-3-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios. Substituent positions (chloro at C4, fluoro at C3) may sterically hinder esterification, requiring prolonged reflux. Monitor purity via GC-MS (>95% by area) and confirm structure via ¹H/¹³C NMR . For related analogs, substituent effects on reaction kinetics can be studied using Hammett plots .
Q. How can I validate the purity of this compound, and what analytical techniques are most reliable?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity. Cross-validate with GC-MS (electron ionization, m/z 188 [M+] fragment pattern). For structural confirmation, use ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and compare with reference spectra from NIST or peer-reviewed databases .
Advanced Research Questions
Q. How do competing substitution pathways (e.g., chloro vs. fluoro) affect regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodological Answer : The electron-withdrawing fluorine at C3 directs incoming electrophiles to the para position relative to chlorine (C4). Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) can model charge distribution and predict regioselectivity. Experimentally, nitration (HNO₃/H₂SO₄) yields Methyl 4-chloro-3-fluoro-5-nitrobenzoate as the major product, confirmed by X-ray crystallography .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize conditions: use CDCl₃ for NMR, and calibrate instruments with internal standards (e.g., TMS). For conflicting ¹H NMR data, perform 2D-COSY to resolve overlapping peaks. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. How does the stability of this compound vary under different storage conditions, and what decomposition products form?
- Methodological Answer : Long-term stability tests (40°C/75% RH for 6 months) show <2% degradation when stored in amber vials under nitrogen. Major degradation products include 4-chloro-3-fluorobenzoic acid (hydrolysis) and trace fluorinated byproducts. Monitor via accelerated stability studies (HPLC-UV) and characterize degradants using LC-QTOF-MS .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation (>99%). Alternatively, fractional crystallization from ethanol/water (4:1 v/v) achieves >98% purity. Validate crystallinity via powder XRD and differential scanning calorimetry (DSC) .
Data-Driven Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Simulate reaction pathways using Schrödinger’s Jaguar to calculate activation energies for transmetalation steps. Experimentally, optimize Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) in THF/H₂O. Monitor coupling efficiency with aryl boronic acids via ¹⁹F NMR .
Q. What mechanistic insights explain the hydrolysis kinetics of this compound under acidic vs. alkaline conditions?
- Methodological Answer : Acidic hydrolysis (HCl, 80°C) follows first-order kinetics (k = 0.012 h⁻¹), while alkaline conditions (NaOH, 50°C) proceed via nucleophilic acyl substitution (k = 0.45 h⁻¹). Use Eyring plots to compare activation parameters (ΔH‡, ΔS‡). Characterize intermediates by in-situ IR spectroscopy (C=O stretch at 1720 cm⁻¹) .
Properties
IUPAC Name |
methyl 4-chloro-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXWVVRTWLVZKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381712 | |
Record name | methyl 4-chloro-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206362-87-0 | |
Record name | methyl 4-chloro-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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